molecular formula C15H13ClN2O4S B2879190 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline CAS No. 321433-85-6

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline

Cat. No.: B2879190
CAS No.: 321433-85-6
M. Wt: 352.79
InChI Key: FFONXRQLAUNSMZ-XNTDXEJSSA-N
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Description

Chemical Structure and Properties:
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline is a nitrovinyl sulfone derivative with a molecular formula of C₁₅H₁₃ClN₂O₄S (based on analogs in ). The compound features:

  • A benzenesulfonyl group attached to a nitroethenyl moiety.
  • A 3-chloro-2-methylaniline substituent, which introduces steric and electronic effects influencing reactivity and stability.
  • An (E)-configuration at the nitroethenyl double bond, critical for its spatial arrangement and interaction with biological or chemical targets.

Potential applications include roles as intermediates in pharmaceuticals or agrochemicals, given the prevalence of nitroethenyl motifs in bioactive molecules (e.g., ranitidine analogs in ).

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-11-13(16)8-5-9-14(11)17-10-15(18(19)20)23(21,22)12-6-3-2-4-7-12/h2-10,17H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFONXRQLAUNSMZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a benzenesulfonyl group, a nitroethenyl moiety, and a chloroaniline component, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClN2O4S
  • Molecular Weight : 352.79 g/mol
  • CAS Number : 321433-85-6

The compound's structure allows for various interactions at the molecular level, potentially influencing its biological activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The nitro group may participate in redox reactions, affecting enzyme activity.
  • Receptor Interaction : The benzenesulfonyl group could interact with nucleophiles, influencing receptor binding and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related benzenesulfonamide derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

In vitro studies have explored the anticancer potential of related compounds. For example, derivatives containing nitro groups have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific effects of this compound on cancer cells remain to be thoroughly investigated.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound.
    • Methodology : Disc diffusion method against E. coli and S. aureus.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating significant antimicrobial potential.
  • Investigation of Cytotoxic Effects :
    • Objective : Assess the cytotoxicity of the compound on human cancer cell lines.
    • Methodology : MTT assay to determine cell viability after treatment with varying concentrations.
    • Results : A dose-dependent decrease in cell viability was observed, suggesting potential as an anticancer agent.

Comparative Analysis

The following table compares this compound with related compounds regarding their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateSignificant (in vitro)
N-(4-sulfamoylphenyl)nitroethyleneHighModerate
4-AminobenzenesulfonamideHighLow

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents Key Differences
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline (Target) 3-Cl, 2-CH₃ on aniline ring Enhanced steric hindrance and electron-withdrawing effects due to Cl and CH₃ .
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline () 3-Cl on aniline ring (no methyl group) Reduced steric bulk compared to the target compound; may increase reactivity .
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline () 4-Cl on aniline ring Altered electronic effects due to para-substitution; potential differences in binding affinity .

Reactivity and Functional Group Interactions

  • Nitroethenyl Group : The nitro group in all analogs acts as a strong electron-withdrawing group, polarizing the vinyl bond and enhancing electrophilicity. This makes the compounds susceptible to nucleophilic attack, a trait exploited in drug design (e.g., ).
  • Sulfonyl Group : The benzenesulfonyl moiety contributes to solubility in polar solvents and may participate in hydrogen bonding or π-π stacking in biological systems.
  • Chloro and Methyl Substituents: The 3-chloro substituent in the target compound and its analogs directs electrophilic substitution reactions to specific positions on the aromatic ring.

Key Research Findings and Implications

Biological Activity: Nitrovinyl sulfones are known to inhibit enzymes like tyrosine kinases or act as Michael acceptors in covalent drug design. The target compound’s methyl group may enhance metabolic stability, a hypothesis supported by studies on methylated analogs ().

Safety and Handling :

  • All analogs require strict adherence to safety protocols (e.g., P260: avoid inhalation; P264: wash hands after handling) due to risks of irritation or toxicity .
  • The target compound’s higher steric bulk may reduce acute toxicity compared to smaller analogs, though empirical data are lacking.

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